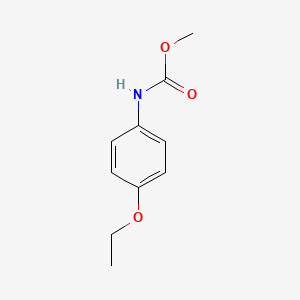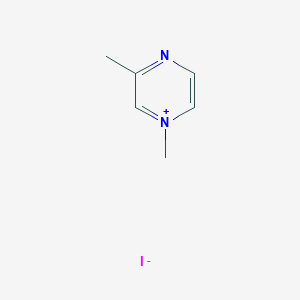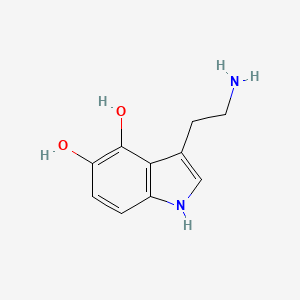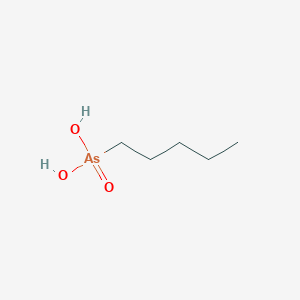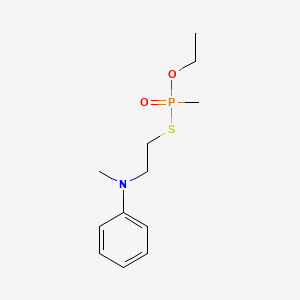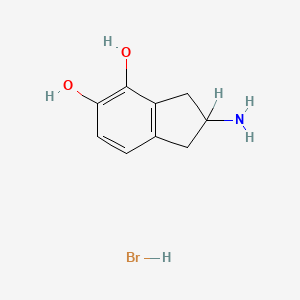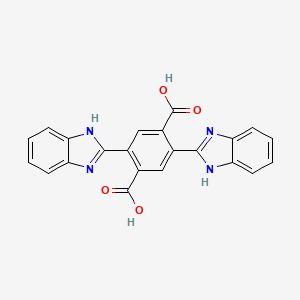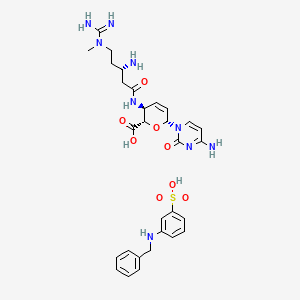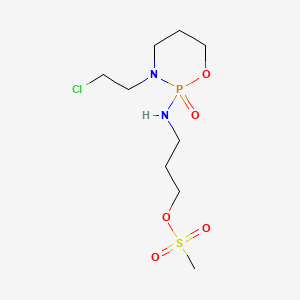
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves multiple steps. The primary synthetic route includes the reaction of 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-ylamine with methanesulfonic acid to form the methanesulfonate ester. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Aplicaciones Científicas De Investigación
1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This mechanism is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and cell division .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Propanol, 3-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), P-oxide stands out due to its unique combination of chemical groups and properties. Similar compounds include:
Cyclophosphamide: Another oxazaphosphorine compound used in cancer treatment.
Ifosfamide: A structural analog with similar therapeutic applications.
Trofosfamide: A related compound with distinct pharmacological properties.
Propiedades
Número CAS |
37752-26-4 |
|---|---|
Fórmula molecular |
C9H20ClN2O5PS |
Peso molecular |
334.76 g/mol |
Nombre IUPAC |
3-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN2O5PS/c1-19(14,15)17-9-2-5-11-18(13)12(7-4-10)6-3-8-16-18/h2-9H2,1H3,(H,11,13) |
Clave InChI |
XLUZYXOJKKKJLS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCNP1(=O)N(CCCO1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



